An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-4-carbohydrazide
An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-Acetylpiperidine-4-carbohydrazide is limited in publicly accessible literature. This guide provides a comprehensive overview based on the well-characterized precursor, 1-Acetylpiperidine-4-carboxylic acid, established chemical principles, and data from closely related analogues.
Introduction
1-Acetylpiperidine-4-carbohydrazide is a piperidine derivative featuring an acetyl group on the nitrogen atom and a carbohydrazide functional group at the 4-position. The piperidine scaffold is a significant privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The carbohydrazide moiety is a versatile functional group known for its coordinating properties and as a precursor to various heterocyclic systems, often imparting a range of biological activities. This document outlines the known and predicted chemical properties, a proposed synthetic route, and the potential biological significance of this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-Acetylpiperidine-4-carbohydrazide and its Precursor.
| Property | 1-Acetylpiperidine-4-carbohydrazide (Predicted/Inferred) | 1-Acetylpiperidine-4-carboxylic acid (Experimental) |
| Molecular Formula | C8H15N3O2 | C8H13NO3[1][2][3][4][5] |
| Molecular Weight | 185.22 g/mol | 171.19 g/mol [1][2][3][4] |
| CAS Number | Not assigned | 25503-90-6[1][2][3] |
| Appearance | Predicted to be a white to off-white solid | Beige or white solid[3] |
| Melting Point | Expected to be a solid with a distinct melting point, likely >150 °C | 180-184 °C[1][3][5] |
| Boiling Point | High, likely decomposes before boiling | Not available |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol | Soluble in water (50 g/L at 20 °C)[5] |
| pKa | The hydrazide moiety will have basic character. | The carboxylic acid has an acidic pKa. |
Synthesis and Experimental Protocols
The most logical and common method for the synthesis of a carbohydrazide is from its corresponding carboxylic acid or ester. Given the commercial availability of 1-Acetylpiperidine-4-carboxylic acid, a straightforward synthesis can be proposed.
Proposed Synthesis of 1-Acetylpiperidine-4-carbohydrazide
The synthesis would likely proceed in two steps: first, the conversion of the carboxylic acid to a more reactive species like an ester (e.g., methyl or ethyl ester), followed by hydrazinolysis.
Caption: Proposed two-step synthesis of 1-Acetylpiperidine-4-carbohydrazide.
Detailed Experimental Protocols
Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid
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Reaction Setup: To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol (MeOH), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reaction Condition: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified further by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
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Reaction Setup: Dissolve the methyl 1-acetylpiperidine-4-carboxylate (1 equivalent) in a suitable alcohol solvent such as ethanol (EtOH).
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Reaction Condition: Add hydrazine hydrate (N2H4·H2O) (typically 1.5-3 equivalents) to the solution. Heat the reaction mixture to reflux. The product, being a solid, may precipitate out of the solution upon formation.
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Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Acetylpiperidine-4-carbohydrazide.
Caption: Workflow for the synthesis of 1-Acetylpiperidine-4-carbohydrazide.
Spectral Data (Predicted)
No experimental spectra for 1-Acetylpiperidine-4-carbohydrazide are available. However, the expected spectral characteristics can be predicted based on its functional groups.
Table 2: Predicted Spectral Data for 1-Acetylpiperidine-4-carbohydrazide.
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Signals for the piperidine ring protons. - A singlet for the acetyl methyl protons (~2.1 ppm). - Broad signals for the -NH and -NH2 protons (exchangeable with D2O). - A multiplet for the proton at the C4 position. |
| ¹³C NMR | - A signal for the acetyl carbonyl carbon (~170 ppm). - A signal for the hydrazide carbonyl carbon (~175 ppm). - A signal for the acetyl methyl carbon (~22 ppm). - Signals for the piperidine ring carbons. |
| IR (Infrared) | - N-H stretching vibrations for the hydrazide group (~3200-3400 cm⁻¹). - C=O stretching for the amide and hydrazide carbonyls (~1640-1680 cm⁻¹). - C-H stretching vibrations (~2800-3000 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak [M]+ at m/z = 185.12. - Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the piperidine ring. |
Reactivity and Stability
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Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place.
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Reactivity: The primary reactive sites are the terminal -NH2 group of the hydrazide, which is nucleophilic, and the adjacent -NH- group. The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be used as a building block for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
Biological Activity and Applications
While there is no specific biological data for 1-Acetylpiperidine-4-carbohydrazide, the broader classes of molecules it belongs to are of significant interest in drug discovery.
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Piperidine Derivatives: These are widely used in pharmaceuticals for their ability to interact with biological targets in the central nervous system and elsewhere. The precursor, 1-Acetylpiperidine-4-carboxylic acid, is a reactant for the synthesis of CDK inhibitors, CCR5 antagonists for HIV treatment, and antiproliferative agents[1][3].
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Carbohydrazide and Acylhydrazone Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[6]. Recently, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have been reported to have excellent antifungal activity against agriculturally important fungi by inhibiting succinate dehydrogenase[7].
Caption: Potential biological activities based on structural motifs.
Safety Information
No specific safety data for 1-Acetylpiperidine-4-carbohydrazide is available. However, based on its precursor, 1-Acetylpiperidine-4-carboxylic acid, the following precautions should be considered. The precursor is classified as harmful if swallowed, and causes skin and serious eye irritation[1][3]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
Table 3: Hazard Information for the Precursor, 1-Acetylpiperidine-4-carboxylic acid.
| Hazard Statement | Code |
| Harmful if swallowed | H302[1][3] |
| Causes skin irritation | H315[1][3] |
| May cause an allergic skin reaction | H317[1][3] |
| Causes serious eye irritation | H319[1][3] |
| May cause respiratory irritation | H335[1][3] |
Conclusion
1-Acetylpiperidine-4-carbohydrazide is a compound with high potential for applications in medicinal chemistry and drug discovery, owing to its combination of the privileged piperidine scaffold and the versatile carbohydrazide functional group. While direct experimental data is sparse, its chemical properties and behavior can be reliably predicted. This guide provides a foundational understanding for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental validation of the properties and biological activities outlined herein is warranted.
References
- 1. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | FA69965 [biosynth.com]
- 3. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
